molecular formula C19H17BrN4O3 B11677598 3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-bromophenyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11677598
M. Wt: 429.3 g/mol
InChI Key: ZCIDCRALQKOJBD-SRZZPIQSSA-N
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Description

3-(4-bromophenyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a bromophenyl group, and an ethoxy-hydroxyphenyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Condensation Reaction: The final step involves the condensation of the pyrazole derivative with 3-ethoxy-2-hydroxybenzaldehyde under reflux conditions in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy-hydroxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(4-bromophenyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways, leading to its potential therapeutic effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB and MAPK pathways, which are crucial in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(E)-(4-bromophenyl)methylidene]amino}benzamide
  • 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

3-(4-bromophenyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy-hydroxyphenyl moiety, in particular, provides additional sites for chemical modification and potential bioactivity.

This detailed article provides a comprehensive overview of 3-(4-bromophenyl)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H17BrN4O3

Molecular Weight

429.3 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17BrN4O3/c1-2-27-17-5-3-4-13(18(17)25)11-21-24-19(26)16-10-15(22-23-16)12-6-8-14(20)9-7-12/h3-11,25H,2H2,1H3,(H,22,23)(H,24,26)/b21-11+

InChI Key

ZCIDCRALQKOJBD-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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